2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile
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Overview
Description
This compound, also known as 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile, is a chemical with the molecular formula C16H11N3O and a molecular weight of 261.284. It is used for research purposes .
Physical and Chemical Properties Analysis
This compound has specific physical and chemical properties such as boiling point, melting point, and density .Scientific Research Applications
Synthesis and Chemical Reactivity
- Heterocyclic Compound Synthesis: Research has explored the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives through aza-Piancatelli rearrangement and Michael reaction, highlighting the utility of certain derivatives in efficiently producing complex heterocyclic structures with high selectivity and yields (B. Reddy et al., 2012).
- Cyclization Reactions: The oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles has been demonstrated as a highly efficient method for preparing these compounds, which improves yields and expands the reaction scope (N. A. Aksenov et al., 2022).
Antimicrobial and Biological Activity
- Antimicrobial Activity: A series of novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties have been synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating the potential of these derivatives as antimicrobial agents (Hemalatha Gadegoni & Sarangapani Manda, 2013).
- Anti-inflammatory Agents: New chalcone derivatives, as anti-inflammatory agents, have been synthesized showcasing the compound's application in the development of therapeutic agents aimed at reducing inflammation (Z. Rehman, P. Saini, & Sushil Kumar, 2022).
Material Science and Photophysical Properties
- Photoluminescent Materials: The electrochemical oxidation of related compounds has indicated the potential for a new class of photoluminescent materials, expanding the applicability of these derivatives beyond biological activity to materials science (D. Ekinci et al., 2000).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and the initiation of DNA replication.
Mode of Action
Inhibition often occurs by binding to the active site of the enzyme or inducing a conformational change that reduces the enzyme’s activity .
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from G1 to S phase. This can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing. The downstream effects can include reduced proliferation of cells and potential induction of apoptosis .
Pharmacokinetics
The compound’s molecular weight, polar surface area, and logp value suggest it may have reasonable bioavailability . These properties can influence absorption, distribution, metabolism, and excretion, all of which impact the compound’s bioavailability and efficacy .
Result of Action
By inhibiting CDK2 and affecting the cell cycle, the compound could potentially reduce cell proliferation and induce apoptosis . This could be particularly relevant in the context of cancer cells, which often exhibit uncontrolled proliferation.
Properties
IUPAC Name |
2-[4-[(2-oxo-1H-indol-3-ylidene)amino]phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-10-9-11-5-7-12(8-6-11)18-15-13-3-1-2-4-14(13)19-16(15)20/h1-8H,9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTZJXQOIGBCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)CC#N)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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